ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the Boc Protecting Group: The amino group on the imidazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Deprotection: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for investigating biological processes and as a building block for the synthesis of bioactive molecules.
Material Science: The compound is used in the development of functional materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is primarily based on its ability to interact with biological targets through covalent or non-covalent interactions. The bromine atom and the Boc-protected amino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 4-chloro-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 4-fluoro-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.
Ethyl 4-iodo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate: The presence of an iodine atom can enhance the compound’s reactivity in certain chemical transformations.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H16BrN3O4 |
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Molecular Weight |
334.17 g/mol |
IUPAC Name |
ethyl 4-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate |
InChI |
InChI=1S/C11H16BrN3O4/c1-5-18-9(16)8-13-7(12)6-15(8)14-10(17)19-11(2,3)4/h6H,5H2,1-4H3,(H,14,17) |
InChI Key |
KZHJEZQNLTWVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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